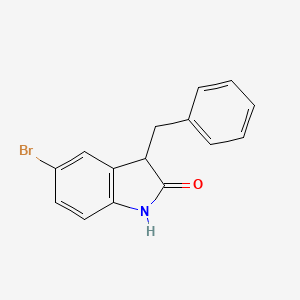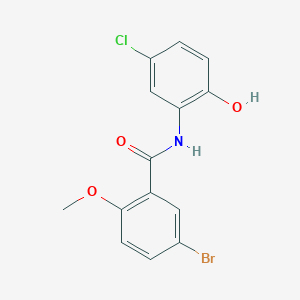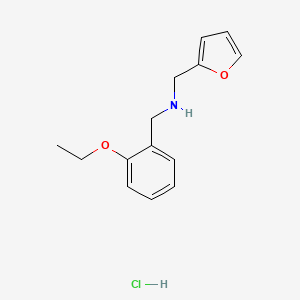![molecular formula C19H17N3O3 B4409305 3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Descripción general
Descripción
3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as AOPB, is a chemical compound that has been widely used in scientific research. It is a benzamide derivative that exhibits unique biological properties, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its ability to form covalent bonds with biological molecules, such as proteins and nucleic acids. This results in the formation of stable complexes that can be detected using fluorescence microscopy or spectroscopy. This compound also has a unique chemical structure that allows it to selectively bind to certain biological molecules, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological processes that it is used to study. It does not interfere with the normal function of proteins or nucleic acids, and it is not toxic to cells at the concentrations used in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its high sensitivity and selectivity for certain biological molecules. It can be used to detect and image these molecules in real-time, providing valuable insights into their function. However, one limitation of using this compound is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of 3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One potential application is in the study of protein-protein interactions, where this compound could be used to selectively label certain proteins and monitor their interactions in real-time. Another potential application is in the study of membrane dynamics, where this compound could be used to monitor the trafficking of membrane proteins and the formation of lipid rafts. Overall, the unique properties of this compound make it a valuable tool for studying various biological processes, and its use is likely to continue to expand in the future.
Aplicaciones Científicas De Investigación
3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively used in scientific research as a fluorescent probe for detecting and imaging various biological molecules. It has been shown to selectively bind to proteins and nucleic acids, making it a valuable tool for studying their structure and function. This compound has also been used to study the dynamics of lipid membranes and the trafficking of membrane proteins.
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-11-24-16-10-6-9-15(12-16)19(23)20-13-17-21-18(22-25-17)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXUKJPLTYKZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)




![4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409298.png)
![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![(2-furylmethyl){3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4409318.png)